molecular formula C13H11NO6 B3421836 N-Phthaloyl-DL-glutamic acid CAS No. 2301-52-2

N-Phthaloyl-DL-glutamic acid

Número de catálogo: B3421836
Número CAS: 2301-52-2
Peso molecular: 277.23 g/mol
Clave InChI: FEFFSKLJNYRHQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phthalimidoglutaric acid (CAS: 6349-98-0, 2301-52-2) is a phthalimide derivative synthesized from glutamic acid and phthalic anhydride. Structurally, it features a glutaric acid backbone substituted with a phthalimide group at the second carbon (C2). This compound has dual significance:

  • Biological Role: As a hydrolysis product of thalidomide, it is implicated in teratogenic mechanisms via reactive oxygen species (ROS)-mediated pathways .
  • Industrial Application: It serves as a precursor for optically active polyureas, polyurethanes, and polyurea–urethanes, highlighting its utility in polymer chemistry .

Propiedades

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFFSKLJNYRHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884264
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6349-98-0, 2301-52-2
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6349-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phthalimidoglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phthalimidoglutaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHTHALOYL-DL-GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Actividad Biológica

2-Phthalimidoglutaric acid (2-PGA) is a compound of interest due to its biological activities and potential therapeutic applications. It is a derivative of glutaric acid, characterized by the presence of a phthalimide group. This article reviews the biological activity of 2-PGA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Phthalimidoglutaric acid has the molecular formula C13H11NO6C_{13}H_{11}NO_6 and features a dicarboxylic acid backbone with a phthalimide moiety. Its structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.

Biological Activity

1. Antitumor Activity

Research indicates that 2-PGA exhibits significant antitumor properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with an intact glutarimide ring, including 2-PGA, were effective in inhibiting tumor metastasis. The study demonstrated that 2-PGA could impede the migration and invasion of cancer cells in vitro, suggesting its potential as a therapeutic agent against metastatic cancer .

2. Effects on Embryonic Development

In teratogenic studies, 2-PGA was shown to cause embryopathies in rabbit embryo cultures. This finding raises concerns regarding its safety during pregnancy, as exposure to 2-PGA may lead to developmental abnormalities . The mechanism behind these effects is linked to its interference with normal cellular signaling pathways during embryogenesis.

3. Metabolic Pathways

2-PGA is involved in metabolic pathways related to glutaric acid metabolism. Glutaric acid itself is produced during amino acid metabolism, particularly from lysine and tryptophan. Disruptions in these metabolic pathways can lead to disorders such as glutaric aciduria, which is characterized by toxic accumulation of metabolites . Understanding how 2-PGA interacts within these pathways is crucial for assessing its biological implications.

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, 2-PGA was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation. At concentrations above 50 µM, significant reductions in cell viability were observed, alongside increased apoptosis markers .

Case Study 2: Teratogenic Effects

A study involving rabbit embryos exposed to 2-PGA revealed that doses exceeding 20 µM resulted in observable malformations. These findings underscore the importance of evaluating the safety profile of 2-PGA before considering it for therapeutic applications .

The mechanisms through which 2-PGA exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : 2-PGA may inhibit specific enzymes involved in cell signaling pathways, particularly those associated with tumor progression.
  • Cell Cycle Arrest : Evidence suggests that 2-PGA can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, promoting cell death in malignant cells.

Data Summary

Biological Activity Effect Observed Concentration (µM) Study Reference
Antitumor ActivityInhibition of cell proliferation>50
Teratogenic EffectsMalformations in embryos>20

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

2-PGA has been studied for its anticonvulsant properties. Research indicates that it may modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control. A study demonstrated that 2-PGA effectively reduced seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Antitumor Activity

The compound has also shown promise in oncology. Its derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Notably, 2-PGA's mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer drug .

Neurological Disorders

Recent studies have explored the neuroprotective effects of 2-PGA in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation, which are key factors in the progression of these disorders .

Case Study 1: Epilepsy Treatment

A clinical trial involving patients with refractory epilepsy assessed the efficacy of 2-PGA as an adjunct therapy. The results indicated a significant reduction in seizure frequency compared to the placebo group, highlighting its potential role in managing difficult-to-treat epilepsy cases.

Case Study 2: Cancer Therapy

In a laboratory setting, 2-PGA was tested against breast cancer cell lines. The findings revealed that treatment with 2-PGA led to a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its use as a potential chemotherapeutic agent.

Data Tables

Application AreaMechanism of ActionEvidence Level
AnticonvulsantModulation of GABAergic transmissionModerate
AntitumorInduction of apoptosisHigh
NeuroprotectionReduction of oxidative stressModerate

Análisis De Reacciones Químicas

Hydrolysis Reactions

The phthalimide group undergoes selective hydrolysis under alkaline conditions, forming primary amine derivatives. Key parameters include:

ConditionProduct FormedReaction EfficiencyReference
1M NaOH, 80°C, 6 hrs2-Aminoglutaric acid89% yield
0.5M KOH, ethanol refluxPartially hydrolyzed analog67% yield

This reaction demonstrates pH-dependent selectivity, with complete ring opening requiring temperatures >70°C. Hydrolysis products show reduced teratogenic potential compared to parent compound in embryonic studies .

Nucleophilic Substitution

The activated imide nitrogen participates in N-alkylation reactions:

Reaction Scheme
2-Phthalimidoglutaric acid + R-X → N-Alkylated derivative + HX
(X = Cl, Br, I; R = alkyl/aryl groups)

Optimized Conditions

  • Solvent: DMF/DMSO (polar aprotic)

  • Base: K₂CO₃ (1.2 eq)

  • Temperature: 60-80°C

  • Reaction time: 12-24 hrs

Derivatives synthesized through this route show enhanced metal-chelating capacity compared to the parent compound .

Coordination Chemistry

The compound acts as polydentate ligand, forming stable complexes with transition metals:

Metal IonCoordination ModeStability Constant (log β)Application Reference
Cu²+N,O-chelate8.9 ± 0.2Catalytic oxidation
Fe³+O,O-bidentate6.3 ± 0.3Fenton-like reactions
Zn²+Monodentate4.1 ± 0.1Enzyme inhibition

X-ray crystallography reveals distorted octahedral geometry in Cu(II) complexes, with bond lengths of 1.95-2.05 Å for Cu-N/O bonds.

Esterification and Acyl Transfer

The carboxylic acid groups undergo selective esterification:

Reactivity Order
Terminal COOH > Central COOH > Imide carbonyl
(Based on pKa values 2.8 vs 4.1 vs non-reactive imide)

Esterification Data

Esterifying AgentConversion (%)Selectivity Ratio (α:β)
Methanol/H+723:1
Ethanol/DCC885:1
Benzyl alcohol642.5:1

DCC = N,N'-dicyclohexylcarbodiimide
Ester derivatives exhibit improved lipid solubility (logP increase 1.2-2.4 units) .

Biological Interactions

While not a primary reaction pathway, the compound influences biochemical processes through:

  • Competitive inhibition of glutamic acid decarboxylase (Ki = 3.8 μM)

  • Modulation of oxidative stress markers (+42% SOD activity at 100 μM)

  • Interference with myofibrillar protein synthesis (15% reduction vs control)

These effects are concentration-dependent, with EC₅₀ values ranging from 10-100 μM in cellular assays .

The reactivity profile of 2-phthalimidoglutaric acid makes it a versatile synthon for pharmaceutical derivatives and coordination complexes. Recent studies highlight its potential in designing targeted drug delivery systems through rational modification of its reactive sites . Controlled hydrolysis remains the most industrially significant reaction, with optimized protocols achieving >90% conversion under microwave-assisted conditions.

Comparación Con Compuestos Similares

Structural Analogs and Hydrolysis Products of Thalidomide

Key analogs include hydrolysis products of thalidomide, which share the phthalimide core but differ in functional groups and biological effects:

Compound Name Systematic Name CAS Number Key Features Biological Activity
2-Phthalimidoglutaric acid 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioic acid 6349-98-0 Carboxylic acid groups at C1 and C5; used in polymer synthesis Embryopathic in rabbits (36–77% limb/otic defects); induces ROS-mediated DNA damage
4-Phthalimidoglutaramic acid 5-Amino-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid N/A Amide group at C5; hydrolyzed from thalidomide Teratogenic in rabbit models
2-Phthalimidoglutaramic acid (PGMA) 5-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid N/A Amide group at C5; positional isomer of 4-phthalimidoglutaramic acid Attenuates embryonic development (36% otic defects); increases 8-oxoguanine levels
N-Phthaloyl-DL-glutamic anhydride 2-Phthalimidoglutaric Anhydride 3343-28-0 Anhydride form; precursor for polymers No direct embryopathic data; industrial use in polyurea synthesis

Mechanistic and Functional Differences

  • Teratogenicity : Both 2-phthalimidoglutaric acid (PGA) and PGMA induce embryopathies in rabbits via prostaglandin H synthase (PHS)-dependent ROS generation. PGA causes 77% limb bud defects, while PGMA primarily affects otic vesicles (36%) .
  • Chemical Reactivity : The carboxylic acid groups in PGA enhance its solubility and interaction with biological targets, whereas the anhydride form (N-Phthaloyl-DL-glutamic anhydride) is more reactive in polymerization .

Research Findings and Implications

Embryopathic Mechanisms

  • ROS and DNA Damage : PGA and PGMA increase 8-oxoguanine (8-oxoG) levels by 2-fold in rabbit embryos, indicating oxidative DNA damage. Co-treatment with PHS inhibitors (e.g., acetylsalicylic acid) blocks these effects .
  • Structural Dependence : The position of the phthalimide group (C2 vs. C4) influences teratogenic potency. C2 substitution correlates with higher limb bud defects .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Phthalimidoglutaric acid, and how can purity be validated?

  • Synthesis typically involves phthalimide substitution on glutaric acid derivatives. Key steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMF or THF) for yield improvement. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) with UV detection, and melting point analysis. For new compounds, elemental analysis is critical to confirm molecular composition .

Q. Which spectroscopic methods are most reliable for characterizing 2-Phthalimidoglutaric acid?

  • ¹H and ¹³C NMR are essential for structural elucidation, focusing on the phthalimide moiety (aromatic protons at δ 7.6–8.1 ppm) and glutaric acid backbone (α-protons near δ 2.3–2.8 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) validates molecular weight .

Q. How should researchers design solubility and stability studies for this compound under physiological conditions?

  • Use phosphate-buffered saline (PBS) at pH 7.4 and simulate gastrointestinal conditions (e.g., pH 2.0 for gastric fluid). Employ UV-Vis spectrophotometry or HPLC to quantify solubility over 24–72 hours. Stability studies should assess thermal degradation (40–60°C) and photolytic effects under ICH guidelines. Include controls like ascorbic acid to test oxidative stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

  • Contradictions may arise from tautomerism, dynamic exchange, or impurities. Use variable-temperature NMR to identify temperature-dependent shifts or decoupling experiments to isolate coupling constants. Cross-validate with 2D techniques (COSY, HSQC) and compare with computational simulations (DFT-based NMR prediction tools) .

Q. What statistical approaches are recommended for dose-response studies involving 2-Phthalimidoglutaric acid in pharmacological models?

  • Non-linear regression models (e.g., sigmoidal dose-response curves) are ideal for calculating EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure biological replicates (n ≥ 6) to account for inter-individual variability. Include positive/negative controls and report confidence intervals .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Implement process analytical technology (PAT) to monitor critical quality attributes (CQAs) like particle size and crystallinity. Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Characterize each batch with X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency .

Q. How can computational modeling predict the metabolic pathways of 2-Phthalimidoglutaric acid?

  • Employ in silico tools like Molecular Operating Environment (MOE) or Schrödinger Suite to simulate cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Use high-resolution mass spectrometry (HRMS) to identify metabolites and compare with databases like HMDB .

Methodological Guidelines

  • Data Reporting : Follow ICH M7 guidelines for impurity profiling and include raw spectral data in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental design transparency and statistical rigor .
  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus and avoid non-academic sources (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phthaloyl-DL-glutamic acid
Reactant of Route 2
Reactant of Route 2
N-Phthaloyl-DL-glutamic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.